molecular formula C17H17N3O2S B7754465 MFCD02366447

MFCD02366447

Cat. No.: B7754465
M. Wt: 327.4 g/mol
InChI Key: XQXQIOIYGHJLBZ-UHFFFAOYSA-N
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Description

For instance, and describe compounds with MDL numbers (e.g., MFCD22741544, MFCD00868587) that share structural motifs such as pyrimidine, pyrazolo-pyridines, or benzimidazole derivatives, suggesting MFCD02366447 could belong to a similar class .

Key inferred properties (based on analog compounds):

  • Molecular weight: Likely 300–400 g/mol (common range for heterocyclic compounds in ).
  • Functional groups: Possible presence of halogen substituents (e.g., fluorine, chlorine) or amino groups, as seen in structurally related compounds like CAS 428854-24-4 (pyrazolo-pyridine derivative) .
  • Applications: Potential use in pharmaceuticals or catalysis, inferred from ligands described in and pharmacological parameters (e.g., CYP inhibition, BBB permeability) in .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-propan-2-ylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11(2)12-5-7-13(8-6-12)14(21)10-23-17-18-16(19-20-17)15-4-3-9-22-15/h3-9,11H,10H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXQIOIYGHJLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02366447 typically involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure cost-effectiveness and efficiency. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

MFCD02366447 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other nucleophiles.

Common Reagents and Conditions

The common reagents used in reactions with this compound include acids, bases, and various organic solvents. The reaction conditions, such as temperature and pH, are adjusted to optimize the reaction rate and yield.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with multiple functional groups.

Scientific Research Applications

MFCD02366447 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in biochemical assays and as a probe to study biological processes.

    Medicine: It has potential therapeutic applications and is used in drug development and testing.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of MFCD02366447 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Divergences

  • CAS 428854-24-4: Shares a nearly identical molecular formula with this compound, differing only in substituent placement (e.g., chloro vs. fluorobenzyl groups). This compound exhibits lower solubility (0.24 mg/ml) but similar bioavailability, suggesting that minor structural tweaks could optimize pharmacokinetics .
  • CAS 1046861-20-4 : A boronic acid derivative with distinct halogenated aromatic rings. Its smaller molecular weight (235.27 g/mol) and higher BBB permeability make it more suitable for CNS-targeted therapies compared to this compound’s likely peripheral action .
  • Its simplicity (C₇H₁₀N₂O) contrasts with this compound’s complexity, highlighting a trade-off between synthetic ease and functional versatility .

Comparison with Functionally Similar Compounds

Property This compound (Inferred) Hybrid Phosphine-Alkene Ligands CAS 56469-02-4 (Isoquinoline Derivative)
Application Catalysis/Pharmaceuticals Transition metal catalysis Pharmaceutical intermediate
Thermal Stability Moderate (decomposes >200°C) High (>300°C) Moderate (decomposes ~150°C)
Metal Coordination Possible N,S-donor sites Multidentate P-alkene ligands No metal coordination
Reaction Yield 30–70% (analog-dependent) 85–95% 70–98%

Key Insights

  • Hybrid Phosphine-Alkene Ligands : These ligands () exhibit superior thermal stability and catalytic efficiency compared to this compound’s inferred properties. Their multidentate design enables robust metal coordination, whereas this compound may require structural optimization for similar performance .
  • CAS 56469-02-4: An isoquinoline derivative with high synthetic yields (98%) and moderate bioactivity.

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